(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Chiral Resolution Absolute Configuration Enantiomeric Purity

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS 1251903-93-1) is an orthogonally protected, single-enantiomer piperazine derivative. It belongs to the class of N-Boc-protected piperazine-2-carboxylic acid esters, which are widely used as chiral building blocks in medicinal chemistry.

Molecular Formula C11H21ClN2O4
Molecular Weight 280.749
CAS No. 1251903-93-1
Cat. No. B594469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
CAS1251903-93-1
Molecular FormulaC11H21ClN2O4
Molecular Weight280.749
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl
InChIInChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1
InChIKeyMESGHYLTRXYTHM-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS 1251903-93-1): A Chiral Piperazine Building Block for Asymmetric Synthesis


(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS 1251903-93-1) is an orthogonally protected, single-enantiomer piperazine derivative. It belongs to the class of N-Boc-protected piperazine-2-carboxylic acid esters, which are widely used as chiral building blocks in medicinal chemistry [1]. The compound features a tert-butyloxycarbonyl (Boc) group on the N1 nitrogen and a methyl ester on the C2 carboxyl group, enabling sequential, chemoselective deprotection under mutually exclusive conditions .

Why Generic Piperazine-2-carboxylate Derivatives Cannot Substitute for (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride


Scientific users cannot arbitrarily interchange this compound with its racemate, (R)-enantiomer, free base, or Cbz-protected analog. The (S)-absolute configuration is a structural determinant for bioactive conformation, as evidenced by its specification as a required intermediate for (S)-configured HIV protease inhibitors [1]. Substituting the hydrochloride salt with the free base changes physical form (liquid vs. solid) and handling properties . Replacing the Boc group with a Cbz group mandates hydrogenolytic deprotection, which is incompatible with reduction-sensitive substrates, whereas Boc deprotection proceeds under mild acidic conditions, preserving the methyl ester .

Quantitative Differentiation Evidence for (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride


Enantiomeric Identity Confirmed by Specific Optical Rotation: (S)- vs (R)-Enantiomer

The (S)-enantiomer free base exhibits a specific optical rotation [α] of -89.2° (c=1.00 g/100 mL, CHCl₃) . In contrast, the (R)-enantiomer free base shows [α] = +35° to +43° (c=1, CHCl₃) . The large magnitude of levorotation and its opposite sign relative to the (R)-enantiomer provides a clear, quantifiable identity check, enabling rapid verification of enantiomeric excess and absolute configuration.

Chiral Resolution Absolute Configuration Enantiomeric Purity Polarimetry

Hydrochloride Salt vs. Free Base: Physical State and Storage Stability

The target compound is supplied as a solid hydrochloride salt (MW 280.75 g/mol), with a recommended long-term storage temperature of 4°C . Its free base counterpart (CAS 796096-64-5, MW 244.29 g/mol) is a liquid at 20°C requiring storage at 2–8°C with protection from light . The salt form provides superior handling characteristics for solid-phase synthesis and automated dispensing platforms.

Salt Selection Solid-State Handling Stability Formulation

Orthogonal Protecting Group Strategy: Boc/Methyl Ester vs. Cbz/Methyl Ester Selectivity

The Boc group on N1 is cleaved under acidic conditions (e.g., TFA/DCM), while the methyl ester at C2 remains intact. Conversely, the methyl ester is hydrolyzed under basic conditions without affecting the Boc group. In contrast, the Cbz-protected analog (CAS 314741-63-4) requires catalytic hydrogenolysis for N-deprotection, which can reduce alkenes, alkynes, and nitro groups present in advanced intermediates . This chemoselectivity is quantified by the orthogonal stability of the two protecting groups under opposing conditions .

Orthogonal Deprotection Chemoselectivity Peptidomimetics Solid-Phase Synthesis

Stereochemical Requirement for HIV Protease Inhibitor Synthesis: (S)- vs (R)-Configuration

Patent CA2201218C explicitly discloses that piperazine-2-carboxylic acid derivatives with (S)-configuration are structural units for HIV protease inhibitors, citing EP-A 541 168 [1]. The (R)-enantiomer would yield the incorrect absolute configuration at the piperazine 2-position upon incorporation into the final drug scaffold, potentially abolishing inhibitory activity. This stereochemical dependence is absolute, not merely preferential.

HIV Protease Inhibitors Antiviral Agents Chiral Intermediates Process Chemistry

Optimal R&D and Procurement Scenarios for (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride


Asymmetric Synthesis of (S)-Configured HIV Protease Inhibitor Intermediates

This compound is the direct precursor for (S)-piperazine-2-carboxylic acid derivatives required as structural units in HIV protease inhibitors. Patent CA2201218C specifies the (S)-configuration as essential for these pharmacologically active scaffolds [1]. Users in antiviral drug discovery should prioritize this exact enantiomer to ensure downstream biological activity.

Sequential, Orthogonal Solid-Phase Peptidomimetic Synthesis

The Boc/methyl ester orthogonal protection enables chemoselective deprotection of N4 (acid-labile Boc) and C2 carboxyl (base-labile methyl ester) in any order. This is particularly valuable in solid-phase peptide synthesis, where the solid hydrochloride salt form facilitates automated resin loading and washing steps [1].

Chiral Building Block for Conformationally Restricted Drug Scaffolds

The rigid piperazine ring with defined (S)-stereochemistry at C2 serves as a conformationally constrained amino acid surrogate. The verified negative optical rotation provides a quality control metric to confirm enantiomeric integrity before incorporation into drug candidates [1].

Automated High-Throughput Medicinal Chemistry Libraries

The solid hydrochloride salt form, combined with orthogonal protecting groups, makes this compound ideal for automated parallel synthesis platforms. Its room-temperature shipping compatibility and defined storage conditions at 4°C reduce logistical complexity compared to the liquid free base [1].

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